Chemical structure and properties of Ursodeoxycholic Acid-d5
Chemical structure and properties of Ursodeoxycholic Acid-d5
Topic: Chemical Structure and Properties of Ursodeoxycholic Acid-d5 Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Advanced Characterization, Synthesis, and Bioanalytical Applications
Executive Summary
Ursodeoxycholic Acid-d5 (UDCA-d5) is the stable isotope-labeled analog of Ursodeoxycholic Acid (UDCA), a secondary bile acid widely used as a therapeutic agent for cholestatic liver diseases. In drug development and pharmacokinetic (PK) research, UDCA-d5 serves as the "gold standard" Internal Standard (IS) for the quantification of UDCA in complex biological matrices (plasma, bile, urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide provides a rigorous technical analysis of UDCA-d5, covering its specific deuteration patterns, physicochemical stability, synthetic pathways, and critical parameters for developing validated bioanalytical methods compliant with FDA/EMA guidelines.
Chemical Identity and Structure
Core Identification
-
Chemical Name: Ursodeoxycholic Acid-d5
-
IUPAC Name: (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,2,3,4,4-pentadeuterio-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
-
CAS Number: 93701-18-9
-
Molecular Formula: C₂₄H₃₅D₅O₄
-
Molecular Weight: 397.60 g/mol (vs. 392.57 g/mol for native UDCA)
-
Isotopic Purity: Typically ≥98 atom % D
Deuteration Pattern Analysis
The "d5" designation most commonly refers to the 2,2,3,4,4-d5 isotopolog.[1]
-
Location: The deuterium atoms are located on the A-ring of the steroid nucleus.
-
Structural Significance:
-
C2 & C4 (Alpha Positions): Four deuterium atoms replace the hydrogens at positions 2 and 4, flanking the C3 hydroxyl group.
-
C3 (Methine): One deuterium atom replaces the hydrogen at the C3 position.
-
-
Stability Implication: These Carbon-Deuterium (C-D) bonds are non-exchangeable in aqueous media, unlike hydroxyl deuterium (O-D), ensuring the mass shift is retained during extraction and chromatography.
Physicochemical Properties & Stability
Solubility Profile
UDCA-d5 shares the lipophilic nature of its non-deuterated parent but exhibits subtle isotope effects.
-
Solubility:
-
Water: Very low (< 0.1 mg/mL). Requires pH adjustment (alkaline) to form salts (e.g., sodium ursodeoxycholate) for aqueous solubility.
-
Methanol/Ethanol: Soluble (> 10 mg/mL). Recommended for stock solution preparation.
-
DMSO: Soluble.
-
-
pKa: ~5.0 (carboxylic acid side chain).
Isotopic Stability and Exchange Risk
-
Metabolic Stability: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect). While UDCA-d5 is an internal standard and not typically dosed for metabolism studies, this stability prevents "scrambling" or loss of label if the sample is subjected to harsh enzymatic conditions or high-temperature processing.
-
Back-Exchange: There is zero risk of back-exchange with solvent protons for the C-linked deuteriums (2,2,3,4,4) under standard LC-MS conditions. This contrasts with O-linked deuterated standards (e.g., -OD), which are unsuitable for LC-MS due to immediate exchange with mobile phase water.
Synthesis and Manufacturing Logic
The synthesis of UDCA-d5 typically follows a Base-Catalyzed Hydrogen-Deuterium Exchange (HDX) mechanism on a ketone intermediate, followed by stereoselective reduction.
Synthetic Pathway[1][2][3][4][5]
-
Precursor Selection: 7-keto-lithocholic acid or a protected 3-keto-7-hydroxy-5β-cholanic acid derivative.
-
Enolization & Exchange: The ketone at C3 activates the alpha-protons (C2 and C4). Treatment with NaOD/D₂O facilitates the exchange of H for D at these positions via enolate intermediates.
-
Reduction: The C3 ketone is reduced using a deuterated reducing agent (e.g., NaBD₄ ) to introduce the 5th deuterium at the C3 methine position and restore the hydroxyl group.
-
Stereochemical Control: The reduction must yield the 3α-hydroxy configuration (equatorial) characteristic of UDCA (3α,7β).
Bioanalytical Applications: LC-MS/MS Method Development
Expert Insight: The primary utility of UDCA-d5 is to correct for matrix effects (ion suppression/enhancement) and recovery losses during the quantification of UDCA in human plasma or bile.
Mass Spectrometry Transitions (MRM)
UDCA ionizes efficiently in Negative Electrospray Ionization (ESI-) mode due to the carboxylic acid moiety.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Logic |
| UDCA (Native) | 391.3 [M-H]⁻ | 373.5 | Neutral loss of Water (H₂O, 18 Da) |
| UDCA-d5 (IS) | 396.3 [M-H]⁻ | 378.3 | Neutral loss of Water (H₂O, 18 Da) |
Note: The mass shift of +5 Da is maintained in the fragment because the water loss typically occurs from the side chain or C7, preserving the A-ring deuteriums.
Critical Experimental Protocol: Plasma Extraction
-
Objective: Isolate UDCA/UDCA-d5 while removing proteins and phospholipids that cause ion suppression.
-
Method: Protein Precipitation (PPT) or Solid Phase Extraction (SPE).
Step-by-Step PPT Protocol:
-
Aliquot: Transfer 50 µL of human plasma into a 96-well plate.
-
IS Addition: Add 10 µL of UDCA-d5 Working Solution (e.g., 1,000 ng/mL in MeOH).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (or MeOH).
-
Agitation: Vortex for 2 minutes at high speed.
-
Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Dilution (Optional): Transfer supernatant and dilute 1:1 with water (to match initial mobile phase strength).
-
Injection: Inject 5-10 µL onto the LC-MS/MS.
Chromatographic Separation
-
Challenge: UDCA has the same mass as its isomers (Chenodeoxycholic acid - CDCA, Deoxycholic acid - DCA).
-
Solution: UDCA-d5 will co-elute with UDCA. You must chromatographically resolve UDCA from CDCA and DCA because the mass spectrometer cannot distinguish them by mass alone (isobaric).
-
Column: C18 (e.g., Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase:
-
A: 2 mM Ammonium Acetate in Water (pH ~4.5).
-
B: Acetonitrile/Methanol (50:50).
-
Gradient: 30% B to 90% B over 5 minutes.
-
Visualization: Analytical Workflow & Logic
The following diagram illustrates the decision logic for developing a robust LC-MS/MS method using UDCA-d5, highlighting critical checkpoints for isomeric separation and isotopic purity.
Caption: Figure 1: Critical workflow for UDCA quantification. Note the mandatory chromatographic resolution of isomers (CDCA/DCA) despite MS selectivity.
Data Interpretation & Validation
Linearity and Range
-
Calibration Curve: Typically 5.0 – 2,500 ng/mL.[2]
-
Weighting: 1/x² linear regression.
-
Acceptance Criteria: r² ≥ 0.99; Accuracy ±15% (±20% at LLOQ).
Isotopic Purity Check (Cross-Talk)
When validating the method, you must assess "Cross-Talk":
-
Inject Pure UDCA-d5: Monitor the Native transition (391.3 -> 373.5).
-
Goal: Signal should be < 20% of the LLOQ of native UDCA.[3]
-
Reason: Impure d5 (containing d0) will cause false positives.
-
-
Inject High Concentration Native UDCA: Monitor the IS transition (396.3 -> 378.3).
-
Goal: Signal should be < 5% of the IS response.
-
Reason: Natural abundance of ¹³C isotopes in native UDCA can contribute to the d5 channel (M+5 is rare, but M+4/M+5 isotopes exist).
-
References
-
National Institutes of Health (NIH). Simultaneous determination of UDCA and its major metabolites in human plasma by LC-MS/MS. Available at: [Link]
-
Dove Medical Press. Method development and validation of ursodiol and its major metabolites in human plasma. Available at: [Link][1][4][5][6][7][8][9][10][11][12]
-
ResearchGate. Synthesis of ursodeoxycholic acid from plant-source intermediates. Available at: [Link][5][8]
Sources
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An effective synthesis of ursodeoxycholic acid from dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
